[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound with a unique structure. It is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the pyrrolidine ring, often using reagents such as ethylenediamine.
Formation of the Benzyl Ester: The final step involves the esterification of the compound with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid ethyl ester
- [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid propyl ester
- [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid butyl ester
Uniqueness
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is unique due to its specific structure, which includes a benzyl ester moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTUJXHLUOJBQR-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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